ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate
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Overview
Description
Ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate is an organic compound with the molecular formula C12H12N4O4. This compound is characterized by the presence of a nitrophenyl group, a hydrazono group, and an oxobutanoate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 3-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazones.
Scientific Research Applications
Ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazono group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate can be compared with similar compounds such as ethyl cyano (4-nitrophenyl)hydrazonoacetate and ethyl cyano (4-methyl-3-nitrophenyl)hydrazonoacetate . These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the reactivity and biological activity of these compounds, highlighting the uniqueness of this compound.
Properties
CAS No. |
18794-99-5 |
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Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-5-4-6-10(7-9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8- |
InChI Key |
SXBCOJHYBVQZQX-WQLSENKSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC=C1)[N+](=O)[O-])/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C |
Synonyms |
Butanoic acid, 2-[2-(3-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester |
Origin of Product |
United States |
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